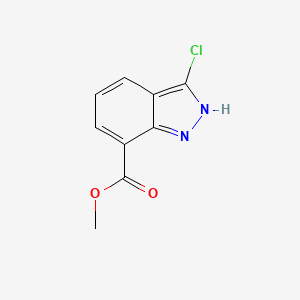![molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1](/img/structure/B1406922.png)
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
描述
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the propanoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and sustainability of the production process.
化学反应分析
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of various industrial chemicals and materials, benefiting from its stability and reactivity.
作用机制
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target . The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
Similar Compounds
Difluoromethyl phenyl sulfide: Similar in structure but contains a sulfur atom instead of the oxygen in the difluoromethoxy group.
Trifluoromethylated analogs: Compounds with a trifluoromethyl group instead of the difluoromethoxy group, which can exhibit different chemical and biological properties.
Uniqueness
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and industrial chemistry.
属性
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURGVIXDCPSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)

![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)



![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)


